Cas no 2171928-76-8 (3-ethoxyspiro3.4octane-1-thiol)

3-ethoxyspiro3.4octane-1-thiol 化学的及び物理的性質

名前と識別子

-

- 3-ethoxyspiro3.4octane-1-thiol

- 3-ethoxyspiro[3.4]octane-1-thiol

- EN300-1289240

- 2171928-76-8

-

- インチ: 1S/C10H18OS/c1-2-11-8-7-9(12)10(8)5-3-4-6-10/h8-9,12H,2-7H2,1H3

- InChIKey: POVRBHJXTPQIDH-UHFFFAOYSA-N

- ほほえんだ: SC1CC(C21CCCC2)OCC

計算された属性

- せいみつぶんしりょう: 186.10783637g/mol

- どういたいしつりょう: 186.10783637g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 163

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 10.2Ų

3-ethoxyspiro3.4octane-1-thiol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1289240-1000mg |

3-ethoxyspiro[3.4]octane-1-thiol |

2171928-76-8 | 1000mg |

$842.0 | 2023-10-01 | ||

| Enamine | EN300-1289240-50mg |

3-ethoxyspiro[3.4]octane-1-thiol |

2171928-76-8 | 50mg |

$707.0 | 2023-10-01 | ||

| Enamine | EN300-1289240-500mg |

3-ethoxyspiro[3.4]octane-1-thiol |

2171928-76-8 | 500mg |

$809.0 | 2023-10-01 | ||

| Enamine | EN300-1289240-1.0g |

3-ethoxyspiro[3.4]octane-1-thiol |

2171928-76-8 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-1289240-5000mg |

3-ethoxyspiro[3.4]octane-1-thiol |

2171928-76-8 | 5000mg |

$2443.0 | 2023-10-01 | ||

| Enamine | EN300-1289240-100mg |

3-ethoxyspiro[3.4]octane-1-thiol |

2171928-76-8 | 100mg |

$741.0 | 2023-10-01 | ||

| Enamine | EN300-1289240-250mg |

3-ethoxyspiro[3.4]octane-1-thiol |

2171928-76-8 | 250mg |

$774.0 | 2023-10-01 | ||

| Enamine | EN300-1289240-2500mg |

3-ethoxyspiro[3.4]octane-1-thiol |

2171928-76-8 | 2500mg |

$1650.0 | 2023-10-01 | ||

| Enamine | EN300-1289240-10000mg |

3-ethoxyspiro[3.4]octane-1-thiol |

2171928-76-8 | 10000mg |

$3622.0 | 2023-10-01 |

3-ethoxyspiro3.4octane-1-thiol 関連文献

-

M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132

-

Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

-

Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545

-

John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348

-

J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

10. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143

3-ethoxyspiro3.4octane-1-thiolに関する追加情報

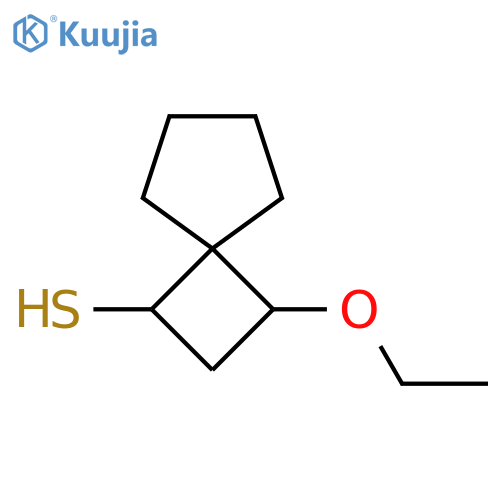

3-Ethoxyspiro[3.4]octane-1-thiol: A Comprehensive Overview

3-Ethoxyspiro[3.4]octane-1-thiol (CAS No: 2171928-76-8) is a unique organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound, characterized by its spirocyclic structure and thiol functional group, exhibits a range of interesting properties that make it a valuable molecule for both academic research and industrial applications. The spiro[3.4]octane core of the molecule provides structural rigidity, while the ethoxy group introduces electronic and steric effects that can be exploited in various chemical reactions.

Recent studies have highlighted the potential of 3-ethoxyspiro[3.4]octane-1-thiol in the development of advanced materials, particularly in the realm of self-healing polymers. The thiol group in the molecule plays a crucial role in enabling dynamic covalent chemistry, which is essential for self-repair mechanisms in polymer networks. Researchers have demonstrated that incorporating this compound into polymer matrices can significantly enhance their mechanical properties and durability under stress. This breakthrough has opened new avenues for its application in aerospace, automotive, and biomedical industries.

In addition to its role in materials science, 3-ethoxyspiro[3.4]octane-1-thiol has also shown promise in drug delivery systems. The spirocyclic structure of the molecule allows for precise control over drug release kinetics, making it an ideal candidate for targeted therapies. Recent experiments have revealed that this compound can serve as a versatile platform for designing stimuli-responsive drug carriers, which can release therapeutic agents in response to specific environmental cues such as pH or temperature changes.

The synthesis of 3-ethoxyspiro[3.4]octane-1-thiol involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the spirocyclic core through intramolecular cyclization reactions and the subsequent functionalization with the ethoxy and thiol groups. Researchers have optimized these steps to achieve high yields and excellent purity, ensuring that the compound is readily available for large-scale applications.

One of the most exciting developments involving 3-ethoxyspiro[3.4]octane-1-thiol is its use in sensor technology. The thiol group's reactivity with heavy metal ions has been leveraged to create highly sensitive sensors for detecting environmental contaminants such as lead and mercury. These sensors exhibit rapid response times and high selectivity, making them invaluable tools for environmental monitoring and quality control in industrial processes.

Furthermore, 3-ethoxyspiro[3.4]octane-1-thiol has been explored as a potential building block for nanotechnology applications. Its unique structure enables the formation of self-assembled monolayers on various surfaces, which can be used to create nanostructured materials with tailored properties. Recent studies have demonstrated its ability to form stable monolayers on gold surfaces, paving the way for its use in nanoelectronics and surface engineering.

In conclusion, 3-Ethoxyspiro[3.4]octane-1-thiol (CAS No: 2171928-76-8) is a versatile compound with a wide range of applications across multiple disciplines. Its spirocyclic structure and functional groups provide a unique combination of properties that make it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new uses for this compound, its impact on science and technology is expected to grow significantly in the coming years.

2171928-76-8 (3-ethoxyspiro3.4octane-1-thiol) 関連製品

- 778-82-5(Ethyl Indole-3-acetate)

- 2097959-93-6(6-(Thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde)

- 2229161-55-9(tert-butyl 3-(1-amino-4-hydroxycyclohexyl)piperidine-1-carboxylate)

- 1513469-13-0((4-methylmorpholin-2-yl)methyl(4-methylpentan-2-yl)amine)

- 28354-99-6(4,4-dimethyl-5-oxohexanoic acid)

- 681267-10-7(N-2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-yl-2,2-diphenylacetamide)

- 915095-84-0((S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone)

- 2171958-85-1(2-fluoro-6-4-(1-methylcyclopropyl)phenylbenzaldehyde)

- 127427-04-7(Sodium 3-(3,4,5-trimethoxyphenyl)prop-2-enoate)

- 2138281-63-5(3-Azetidinemethanol, α-[1-(aminomethyl)butyl]-α-methyl-)